molecular formula C11H11BrO3 B13592443 2-(3-Bromophenyl)oxolane-2-carboxylicacid

2-(3-Bromophenyl)oxolane-2-carboxylicacid

Cat. No.: B13592443
M. Wt: 271.11 g/mol
InChI Key: FLVFQOANZDOQTN-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)oxolane-2-carboxylic acid is an organic compound characterized by the presence of a bromophenyl group attached to an oxolane ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)oxolane-2-carboxylic acid typically involves the bromination of phenyl oxolane-2-carboxylic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of 2-(3-Bromophenyl)oxolane-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include substituted phenyl oxolane-2-carboxylic acids.

    Oxidation Reactions: Products include lactones or carboxylic acids.

    Reduction Reactions: Products include alcohols or aldehydes.

Scientific Research Applications

2-(3-Bromophenyl)oxolane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in halogen bonding, while the oxolane ring and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)oxolane-2-carboxylic acid
  • 2-(3-Chlorophenyl)oxolane-2-carboxylic acid
  • 2-(3-Fluorophenyl)oxolane-2-carboxylic acid

Uniqueness

2-(3-Bromophenyl)oxolane-2-carboxylic acid is unique due to the presence of the bromine atom at the meta position of the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

2-(3-bromophenyl)oxolane-2-carboxylic acid

InChI

InChI=1S/C11H11BrO3/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-15-11/h1,3-4,7H,2,5-6H2,(H,13,14)

InChI Key

FLVFQOANZDOQTN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)(C2=CC(=CC=C2)Br)C(=O)O

Origin of Product

United States

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